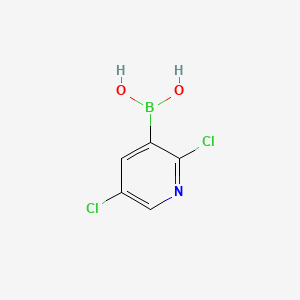

2,5-Dichloropyridine-3-boronic acid

Beschreibung

BenchChem offers high-quality 2,5-Dichloropyridine-3-boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Dichloropyridine-3-boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(2,5-dichloropyridin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BCl2NO2/c7-3-1-4(6(10)11)5(8)9-2-3/h1-2,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IISUHTJFLBUMKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CN=C1Cl)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BCl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00622726 | |

| Record name | (2,5-Dichloropyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00622726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

536693-97-7 | |

| Record name | (2,5-Dichloropyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00622726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to 2,5-Dichloropyridine-3-boronic acid

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive technical overview of 2,5-Dichloropyridine-3-boronic acid, a key building block in modern synthetic and medicinal chemistry. It covers its chemical properties, synthesis, applications, and relevant experimental protocols.

Core Properties and Specifications

2,5-Dichloropyridine-3-boronic acid is a heterocyclic organic compound valued for its utility as a synthetic intermediate. Its bifunctional nature, featuring both reactive chlorine atoms and a versatile boronic acid moiety, makes it a strategic component in the construction of complex molecular architectures.

Table 1: Physicochemical Properties of 2,5-Dichloropyridine-3-boronic acid

| Property | Value | References |

| CAS Number | 536693-97-7 | [1][2][3][4] |

| Molecular Formula | C₅H₄BCl₂NO₂ | [1][3][4] |

| Molecular Weight | 191.81 g/mol | [1][4] |

| Appearance | White to light yellow solid | [1][5] |

| Melting Point | 152-155 °C | [1][4] |

| Boiling Point | 368.9 ± 52.0 °C (Predicted) | [1] |

| Density | 1.56 ± 0.1 g/cm³ (Predicted) | [1] |

| Solubility | Soluble in common organic solvents. | [1] |

| Storage | 2-8°C, under inert atmosphere. | [1] |

Synthesis and Preparation

The primary route for synthesizing 2,5-Dichloropyridine-3-boronic acid starts from the commercially available precursor, 2,5-dichloropyridine. The most common method involves a regioselective halogen-metal exchange at the more sterically accessible 3-position, followed by borylation.[6]

This protocol is adapted from established procedures for the synthesis of pyridinyl boronic acids.[6][7]

Materials:

-

2,5-Dichloropyridine

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate

-

Hydrochloric acid (2N)

-

Ethyl acetate

-

Brine

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 2,5-dichloropyridine (1.0 eq) and anhydrous THF.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Add n-butyllithium (1.05 eq) dropwise to the stirred solution, maintaining the temperature at -78 °C. Stir the mixture for 1 hour at this temperature.

-

Borylation: Add triisopropyl borate (1.2 eq) dropwise to the reaction mixture. Allow the mixture to slowly warm to room temperature and stir overnight.

-

Quenching and Extraction: Quench the reaction by slowly adding 2N HCl. Transfer the mixture to a separatory funnel and extract with ethyl acetate.

-

Washing: Wash the combined organic layers with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to yield the final 2,5-Dichloropyridine-3-boronic acid.

Applications in Drug Discovery and Development

Boronic acids are a privileged class of compounds in medicinal chemistry, primarily due to their unique ability to form reversible covalent bonds with active site serine, threonine, or cysteine residues in enzymes.[8][9] 2,5-Dichloropyridine-3-boronic acid serves as a crucial building block for introducing the dichloropyridinyl moiety into potential drug candidates.

Its most prominent application is in Suzuki-Miyaura cross-coupling reactions . This palladium-catalyzed reaction is a cornerstone of modern drug synthesis, enabling the formation of carbon-carbon bonds between the pyridine ring and various aryl or heteroaryl partners.[6][10] The resulting biaryl structures are common motifs in many biologically active molecules. The two chlorine atoms on the pyridine ring offer opportunities for sequential and site-selective coupling reactions, further enhancing its synthetic value.[10]

This is a general protocol for the coupling of a pyridyl chloride with an arylboronic acid.[10][11]

Materials:

-

2,5-Dichloropyridine-3-boronic acid (or its precursor, 2,5-dichloropyridine) (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

-

SPhos (4 mol%)

-

Potassium phosphate (K₃PO₄) (2.0 eq)

-

Anhydrous 1,4-dioxane and degassed water (e.g., 4:1 ratio)

Procedure:

-

Reagent Preparation: To a dry Schlenk flask under an inert atmosphere, add the pyridyl halide (e.g., 2,5-dichloropyridine, 1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).

-

Catalyst Premix: In a separate vial, dissolve palladium(II) acetate (0.02 eq) and SPhos (0.04 eq) in a small amount of the reaction solvent.

-

Reaction Setup: Add the anhydrous dioxane and degassed water to the Schlenk flask containing the reagents.

-

Initiation: Add the catalyst premix to the reaction mixture via syringe.

-

Heating: Heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 12-24 hours.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Role in Biological Systems and Signaling

While 2,5-Dichloropyridine-3-boronic acid itself is primarily a synthetic intermediate, the boronic acid functional group is of significant interest in drug design. Boronic acids act as Lewis acids, and at physiological pH, they can exist in equilibrium between a neutral trigonal planar form and an anionic tetrahedral form.[8] This tetrahedral form can mimic the transition state of substrate hydrolysis, allowing it to act as a potent and reversible inhibitor of serine proteases and other hydrolases.[9]

The proteasome inhibitor Bortezomib (Velcade®), a dipeptidyl boronic acid, is a prime example of a successful drug utilizing this mechanism for the treatment of multiple myeloma.[12] Building blocks like 2,5-Dichloropyridine-3-boronic acid are therefore critical for synthesizing novel compounds that can be explored as inhibitors for a wide range of enzymatic targets.

Safety and Handling

As with all laboratory chemicals, 2,5-Dichloropyridine-3-boronic acid should be handled with appropriate care.

Table 2: Hazard and Safety Information

| Category | Information | References |

| General Hazards | May cause skin, eye, and respiratory tract irritation. | [1] |

| Personal Protective Equipment (PPE) | Wear protective gloves, safety goggles, and a lab coat. Handle in a well-ventilated area or chemical fume hood. | [1][13] |

| Handling | Avoid formation of dust and aerosols. Keep away from strong oxidizing agents. | [1][4][13] |

| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated place. Recommended storage at 2-8°C. | [1][4] |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations. | [13] |

References

- 1. chembk.com [chembk.com]

- 2. 2abiotech.net [2abiotech.net]

- 3. 2,5-dichloropyridine-3-boronic acid | CymitQuimica [cymitquimica.com]

- 4. echemi.com [echemi.com]

- 5. lookchem.com [lookchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Physicochemical Properties of 2,5-Dichloropyridine-3-boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dichloropyridine-3-boronic acid is a specialized heterocyclic organic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and organic synthesis. Its structural features, namely the dichlorinated pyridine ring coupled with a boronic acid moiety, make it a versatile building block for the synthesis of complex molecules. Boronic acids are recognized for their unique chemical reactivity, stability, and relatively low toxicity, positioning them as valuable intermediates in the development of novel therapeutic agents. This guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of 2,5-Dichloropyridine-3-boronic acid.

Physicochemical Properties

The key physicochemical properties of 2,5-Dichloropyridine-3-boronic acid are summarized in the table below. These properties are crucial for understanding the compound's behavior in various chemical and biological systems.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₄BCl₂NO₂ | [1][2] |

| Molecular Weight | 191.81 g/mol | [1] |

| Appearance | White to light yellow solid | [1] |

| Melting Point | 152-155 °C | [1] |

| Boiling Point | 368.9 ± 52.0 °C (Predicted) | [1] |

| Density | 1.56 ± 0.1 g/cm³ (Predicted) | [1] |

| pKa | 5.61 ± 0.58 (Predicted) | [1] |

| Solubility | Soluble in most common organic solvents | [1] |

| Flash Point | 176.9 °C | [1] |

| Storage Temperature | 2-8 °C | [1] |

Synthesis and Experimental Protocols

The synthesis of 2,5-Dichloropyridine-3-boronic acid is a multi-step process that requires careful control of reaction conditions. The most common synthetic routes start from 2,5-dichloropyridine. Below are detailed experimental protocols for key synthetic strategies.

Synthesis via Halogen-Metal Exchange and Borylation

This method leverages the differential reactivity of the chlorine atoms on the pyridine ring, allowing for regioselective lithiation followed by reaction with a borate ester.

Materials:

-

2,5-Dichloropyridine

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate

-

Hydrochloric acid (2N HCl)

-

Sodium hydroxide (5N NaOH)

-

Sodium chloride (NaCl)

-

Acetonitrile

Procedure:

-

In a flame-dried, multi-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2,5-Dichloropyridine (1.0 equivalent) and triisopropyl borate (1.2 equivalents) in anhydrous THF.

-

Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 equivalents) dropwise to the cooled solution, ensuring the temperature remains below -70 °C.

-

Stir the mixture at -78 °C for 1 hour to facilitate the lithium-halogen exchange and subsequent borylation.

-

Allow the reaction to gradually warm to room temperature.

-

Quench the reaction by adding a solution of 2N HCl.

-

Separate the aqueous layer and adjust the pH to approximately 7.5 with 5N NaOH, which should result in the precipitation of a white solid.

-

Saturate the aqueous layer with NaCl and extract the product with THF.

-

Combine the organic extracts and concentrate them under reduced pressure.

-

Recrystallize the crude product from acetonitrile to yield purified 2,5-Dichloropyridine-3-boronic acid.

Reactivity and Applications in Drug Development

2,5-Dichloropyridine-3-boronic acid is a valuable intermediate in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds, a fundamental transformation in the construction of complex organic molecules, including active pharmaceutical ingredients.

The presence of two chlorine atoms at different positions on the pyridine ring offers opportunities for selective and sequential functionalization. The boronic acid group at the 3-position provides a handle for introducing the dichloropyridinyl moiety into various molecular scaffolds.

In the context of drug development, substituted pyridines are common structural motifs in a wide range of therapeutic agents. The unique electronic properties of the pyridine ring and the potential for hydrogen bonding interactions make it a privileged scaffold in medicinal chemistry. The precursor, 2,5-dichloropyridine, has been identified as a scaffold for the development of potent inhibitors of the ERK (extracellular signal-regulated kinase) protein kinase.

Signaling Pathway in Drug Development: ERK/MAPK Pathway

The Ras-Raf-MEK-ERK pathway, also known as the MAPK/ERK pathway, is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[3][4] Dysregulation of this pathway is a hallmark of many cancers, making its components attractive targets for therapeutic intervention.[5][6] Small molecule inhibitors that target kinases within this pathway, such as MEK and ERK, are an active area of cancer research. 2,5-Dichloropyridine-based compounds have shown potential as scaffolds for the design of ERK inhibitors.

Spectral Data

Mass Spectrometry: In mass spectrometry, particularly with techniques like electrospray ionization (ESI), the molecule would be expected to show a molecular ion peak corresponding to its molecular weight. A key feature would be the isotopic pattern characteristic of a molecule containing two chlorine atoms. Due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes, a cluster of peaks for the molecular ion ([M]+, [M+2]+, and [M+4]+) would be expected.

NMR Spectroscopy:

-

¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the two protons on the pyridine ring, with chemical shifts and coupling constants influenced by the electron-withdrawing chlorine and boronic acid groups. The protons of the hydroxyl groups on the boronic acid may be visible as a broad singlet, or they may exchange with solvent and not be observed.

-

¹³C NMR: The carbon NMR spectrum would display signals for the five carbon atoms of the pyridine ring. The carbon atom attached to the boron atom may show broadening due to quadrupolar relaxation of the boron nucleus.

-

¹¹B NMR: Boron-11 NMR would be a useful technique to characterize the boron center, with a chemical shift indicative of a trigonal boronic acid.

Conclusion

2,5-Dichloropyridine-3-boronic acid is a valuable chemical entity with significant potential in organic synthesis and drug discovery. Its well-defined physicochemical properties and versatile reactivity make it an attractive building block for the creation of novel compounds with potential therapeutic applications, particularly in the development of kinase inhibitors. Further research into the biological activities of derivatives of this compound is warranted.

References

- 1. chembk.com [chembk.com]

- 2. 2,5-dichloropyridine-3-boronic acid | CymitQuimica [cymitquimica.com]

- 3. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 4. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 6. creative-diagnostics.com [creative-diagnostics.com]

An In-Depth Technical Guide to the Synthesis and Preparation of 2,5-Dichloropyridine-3-boronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and preparation of 2,5-Dichloropyridine-3-boronic acid, a key building block in modern medicinal chemistry and organic synthesis. This document details the primary synthetic routes, offers in-depth experimental protocols, and presents key quantitative and characterization data to support researchers in their synthetic endeavors.

Introduction

2,5-Dichloropyridine-3-boronic acid is a valuable heterocyclic boronic acid derivative extensively utilized in cross-coupling reactions, most notably the Suzuki-Miyaura coupling. Its structural features, including the presence of two chlorine atoms and a boronic acid moiety on the pyridine ring, make it a versatile reagent for the synthesis of complex pharmaceutical and agrochemical compounds. The chlorine atoms provide handles for further functionalization, while the boronic acid group enables the formation of carbon-carbon bonds with a wide range of substrates.

Physicochemical Properties

A summary of the key physical and chemical properties of 2,5-Dichloropyridine-3-boronic acid is presented in the table below.

| Property | Value |

| Molecular Formula | C₅H₄BCl₂NO₂ |

| Molecular Weight | 191.81 g/mol |

| Appearance | White to light yellow solid |

| Melting Point | 152-155 °C |

| Boiling Point (Predicted) | 368.9 ± 52.0 °C at 760 mmHg |

| Density (Predicted) | 1.56 ± 0.1 g/cm³ |

| pKa (Predicted) | 5.61 ± 0.58 |

Synthetic Pathways

The preparation of 2,5-Dichloropyridine-3-boronic acid is primarily achieved through two main strategies starting from 2,5-dichloropyridine:

-

Halogen-Metal Exchange followed by Borylation: This classic and robust method involves the regioselective deprotonation of 2,5-dichloropyridine using a strong organolithium base at low temperatures, followed by quenching the resulting anion with a borate ester.

-

Palladium-Catalyzed Miyaura Borylation: This modern approach utilizes a palladium catalyst to directly couple 2,5-dichloropyridine with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂), to form the corresponding boronic ester, which is then hydrolyzed to the boronic acid.

The following sections provide detailed experimental protocols for each of these synthetic routes.

Experimental Protocols

Method 1: Halogen-Metal Exchange and Borylation

This protocol is adapted from established procedures for the synthesis of related pyridyl boronic acids and represents a reliable method for the preparation of 2,5-Dichloropyridine-3-boronic acid.[1][2]

Reaction Scheme:

Figure 1: Lithiation-Borylation Workflow.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |

| 2,5-Dichloropyridine | 147.99 | 1.48 g | 10.0 | 1.0 |

| Anhydrous Tetrahydrofuran (THF) | - | 50 mL | - | - |

| n-Butyllithium (n-BuLi) in hexanes (2.5 M) | 64.06 | 4.4 mL | 11.0 | 1.1 |

| Triisopropyl borate | 188.08 | 2.8 mL | 12.0 | 1.2 |

| Hydrochloric acid (2 M) | - | As needed | - | - |

| Ethyl acetate | - | As needed | - | - |

| Brine | - | As needed | - | - |

| Anhydrous sodium sulfate | - | As needed | - | - |

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a dropping funnel, add 2,5-dichloropyridine (1.48 g, 10.0 mmol) and anhydrous THF (50 mL).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium (4.4 mL of a 2.5 M solution in hexanes, 11.0 mmol) dropwise via the dropping funnel over 20 minutes, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

-

Borylation: Add triisopropyl borate (2.8 mL, 12.0 mmol) dropwise to the reaction mixture at -78 °C. Stir the mixture for an additional 2 hours at -78 °C, then allow it to warm to room temperature overnight.

-

Work-up: Quench the reaction by the slow addition of 2 M hydrochloric acid until the solution is acidic (pH ~2). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The crude 2,5-Dichloropyridine-3-boronic acid can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to afford a white to off-white solid.

Method 2: Palladium-Catalyzed Miyaura Borylation

This protocol provides a general procedure for the Miyaura borylation of 2,5-dichloropyridine.[1][3] This method often proceeds via the formation of a pinacol boronate ester, which is subsequently hydrolyzed to the boronic acid.

Reaction Scheme:

Figure 2: Miyaura Borylation Workflow.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |

| 2,5-Dichloropyridine | 147.99 | 1.48 g | 10.0 | 1.0 |

| Bis(pinacolato)diboron (B₂pin₂) | 253.94 | 3.05 g | 12.0 | 1.2 |

| Palladium(II) acetate (Pd(OAc)₂) | 224.50 | 45 mg | 0.2 | 0.02 |

| XPhos | 476.65 | 191 mg | 0.4 | 0.04 |

| Potassium acetate (KOAc) | 98.14 | 2.94 g | 30.0 | 3.0 |

| Anhydrous 1,4-Dioxane | - | 50 mL | - | - |

Procedure:

-

Reaction Setup: In a glovebox or under an inert atmosphere, add 2,5-dichloropyridine (1.48 g, 10.0 mmol), bis(pinacolato)diboron (3.05 g, 12.0 mmol), palladium(II) acetate (45 mg, 0.2 mmol), XPhos (191 mg, 0.4 mmol), and potassium acetate (2.94 g, 30.0 mmol) to a Schlenk tube equipped with a magnetic stir bar.

-

Solvent Addition: Add anhydrous, degassed 1,4-dioxane (50 mL) to the Schlenk tube.

-

Reaction: Seal the Schlenk tube and heat the reaction mixture to 80-100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of Celite®, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

-

Hydrolysis and Purification: The resulting crude boronic ester can be hydrolyzed to the boronic acid by stirring with an aqueous acid (e.g., 2 M HCl) in a suitable solvent like THF or acetone, followed by extraction and purification as described in Method 1. Alternatively, the pinacol ester can be purified by column chromatography on silica gel.

Characterization Data

The structural confirmation of 2,5-Dichloropyridine-3-boronic acid is typically achieved through a combination of spectroscopic techniques.

| Technique | Data |

| ¹H NMR | Expected signals in the aromatic region for the two pyridine protons. The chemical shifts will be influenced by the electron-withdrawing chlorine and boronic acid groups. |

| ¹³C NMR | Expected signals for the five carbon atoms of the pyridine ring. The carbon attached to the boron atom may show a broad signal due to quadrupolar relaxation. |

| Mass Spectrometry (MS) | The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. A characteristic isotopic pattern for two chlorine atoms ([M], [M+2], [M+4] in a ratio of approximately 9:6:1) will be observed. |

Logical Relationships in Synthesis

The synthesis of 2,5-Dichloropyridine-3-boronic acid is a key step in the construction of more complex molecules, particularly through Suzuki-Miyaura cross-coupling reactions.

Figure 3: Application in Suzuki-Miyaura Coupling.

Conclusion

This technical guide has detailed two primary and effective methods for the synthesis of 2,5-Dichloropyridine-3-boronic acid: halogen-metal exchange followed by borylation, and palladium-catalyzed Miyaura borylation. The provided experimental protocols and characterization data serve as a valuable resource for researchers in the fields of organic synthesis and drug discovery. The choice of synthetic route will depend on factors such as available starting materials, scale, and functional group tolerance required for a particular application. Careful execution of these procedures will enable the reliable preparation of this important synthetic building block.

References

Spectroscopic and Analytical Profile of 2,5-Dichloropyridine-3-boronic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

December 27, 2025

Abstract

This technical guide provides a comprehensive overview of the expected spectral characteristics of 2,5-Dichloropyridine-3-boronic acid (CAS No. 536693-97-7). Due to the limited availability of public domain raw spectral data for this specific compound, this document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the analysis of its structural features and comparison with analogous compounds. Detailed, generalized experimental protocols for obtaining such spectra for a solid arylboronic acid are also presented to aid researchers in their analytical endeavors. This guide is intended to serve as a valuable resource for scientists engaged in the synthesis, characterization, and application of this compound in medicinal chemistry and drug discovery.

Introduction

2,5-Dichloropyridine-3-boronic acid is a valuable building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds. The presence of the boronic acid functional group, along with two chlorine atoms on the pyridine ring, offers multiple sites for further chemical transformations, making it a versatile reagent in the synthesis of complex pharmaceutical intermediates. Accurate spectroscopic characterization is paramount for confirming the identity and purity of this compound. This guide summarizes the anticipated spectral data and provides standardized protocols for its experimental determination.

Predicted Spectral Data

The following tables summarize the predicted quantitative spectral data for 2,5-Dichloropyridine-3-boronic acid. These predictions are based on established principles of spectroscopy and data from structurally related compounds.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~8.6 | d | 1H | H-6 |

| ~8.2 | d | 1H | H-4 |

| ~8.0 (broad s) | s | 2H | B(OH)₂ |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) (ppm) | Assignment |

| ~155 | C-6 |

| ~150 | C-2 |

| ~145 | C-4 |

| ~130 | C-5 |

| Not Observed | C-3 (due to quadrupolar relaxation of ¹¹B) |

Solvent: DMSO-d₆

Table 3: Predicted ¹¹B NMR Spectral Data

| Chemical Shift (δ) (ppm) | Description |

| ~28-30 | Broad singlet, characteristic of an arylboronic acid |

Solvent: DMSO-d₆

Table 4: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3500-3200 | Broad | O-H stretch (from B(OH)₂) |

| ~1600-1400 | Medium-Strong | C=C and C=N stretching (aromatic ring) |

| ~1350 | Strong | B-O stretching |

| ~1100-1000 | Strong | C-Cl stretching |

| ~750 | Strong | C-B stretching |

Sample Preparation: KBr pellet or ATR

Table 5: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Interpretation |

| 191/193/195 | [M]⁺ molecular ion peak cluster (due to ²Cl isotopes) |

| 173/175/177 | [M-H₂O]⁺ |

| 146/148 | [M-B(OH)₂]⁺ |

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for solid arylboronic acids like 2,5-Dichloropyridine-3-boronic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the solid 2,5-Dichloropyridine-3-boronic acid and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄) in a clean, dry NMR tube. DMSO-d₆ is often preferred for boronic acids to minimize exchange of the B(OH)₂ protons.

-

Instrumentation: Acquire ¹H, ¹³C, and ¹¹B NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Use a standard pulse sequence.

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence.

-

A longer acquisition time and a greater number of scans will be necessary due to the lower natural abundance of ¹³C.

-

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

-

-

¹¹B NMR Acquisition:

-

Use a boron-specific probe or tune the broadband probe to the ¹¹B frequency.

-

A wider spectral width may be necessary.

-

The use of a quartz NMR tube can reduce background signals from borosilicate glass.[1]

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Instrumentation: Place the KBr pellet in the sample holder or position the ATR accessory in the IR spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Record the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

The final spectrum is presented in terms of transmittance or absorbance.

-

Mass Spectrometry (MS)

-

Sample Preparation (for Electrospray Ionization - ESI):

-

Prepare a dilute solution of the sample (approximately 1 µg/mL to 10 µg/mL) in a suitable solvent such as methanol or acetonitrile, with a small amount of water if necessary to aid dissolution.[3]

-

The addition of a modifier like formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) can improve ionization efficiency.[4]

-

-

Instrumentation: Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography system (LC-MS).

-

Data Acquisition (ESI):

-

Acquire spectra in both positive and negative ion modes to determine the most effective ionization.

-

Common adducts to look for in the positive ion mode include [M+H]⁺ and [M+Na]⁺. In the negative ion mode, [M-H]⁻ is often observed.

-

-

Sample Preparation (for Electron Ionization - EI):

-

For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), derivatization is often necessary to increase the volatility of the boronic acid. A common method is silylation using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[4]

-

Dissolve approximately 1 mg of the boronic acid in a dry, aprotic solvent (e.g., pyridine) and add the silylating agent. Heat the mixture to complete the reaction.[4]

-

-

Data Acquisition (EI):

-

Inject the derivatized sample into the GC-MS system.

-

The sample is vaporized and ionized by a high-energy electron beam (typically 70 eV).

-

The resulting mass spectrum will show the molecular ion and a characteristic fragmentation pattern.

-

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the spectroscopic analysis of a solid organic compound such as 2,5-Dichloropyridine-3-boronic acid.

References

An In-depth Technical Guide to 2,5-Dichloropyridine-3-boronic acid: Commercial Availability, Synthesis, and Application in Cross-Coupling Reactions

This technical guide is designed for researchers, scientists, and professionals in drug development, providing a comprehensive overview of 2,5-Dichloropyridine-3-boronic acid. This valuable building block is instrumental in medicinal chemistry and organic synthesis, particularly in the construction of complex molecular architectures through cross-coupling reactions.

Commercial Suppliers and Pricing

2,5-Dichloropyridine-3-boronic acid is a specialty chemical available from various suppliers, typically on a research scale. Pricing is often provided upon request and can vary based on purity and quantity. Below is a summary of known suppliers. For comparison, the pricing for a structurally similar compound, 2,6-dichloropyridine-3-boronic acid, is included.

| Supplier | Product Name | CAS Number | Purity | Available Quantities | Pricing |

| BLD Pharmatech Ltd. | 2,5-Dichloropyridine-4-boronic acid* | 847664-64-6 | 98% | Inquire | Request a Quotation[1] |

| ChemBK | 2,5-Dichloropyridine-3-boronic acid | 536693-97-7 | Inquire | Inquire | Request a Quotation |

| Suzhou Health Chemicals Co., Ltd. | 2,5-Dichloropyridine-3-boronic acid | 536693-97-7 | 98.5% | Gram to Ton scale | Request a Quotation[2] |

| Sigma-Aldrich | 2,6-dichloropyridine-3-boronic acid** | 148493-34-9 | AldrichCPR | 250 MG | $197.00 |

*Note: This is a constitutional isomer and is listed for supplier reference. **Note: This is a constitutional isomer, and its price is listed for comparative purposes.

Experimental Protocols

2,5-Dichloropyridine-3-boronic acid is a key intermediate in organic synthesis, primarily utilized in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[3] The following protocols detail its synthesis from 2,5-dichloropyridine and its subsequent application in a typical cross-coupling reaction.

Protocol 1: Synthesis of 2,5-Dichloropyridine-3-boronic acid via Lithiation and Borylation

This protocol describes a common method for synthesizing pyridinyl boronic acids, which involves a regioselective halogen-metal exchange followed by borylation.[3]

Materials:

-

2,5-Dichloropyridine

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate

-

Hydrochloric acid (HCl)

-

Dry ice/acetone bath

-

Standard glassware for inert atmosphere reactions (flame-dried)

-

Nitrogen or Argon gas

Procedure:

-

Reaction Setup: In a multi-necked, flame-dried flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve 2,5-dichloropyridine in anhydrous THF.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Add n-butyllithium solution dropwise to the cooled mixture, ensuring the internal temperature is maintained below -70 °C. Stir the reaction mixture at this temperature for 1-2 hours to facilitate complete lithium-halogen exchange.

-

Borylation: Slowly add triisopropyl borate to the reaction mixture, again maintaining the temperature below -70 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

-

Quenching and Hydrolysis: Cool the reaction mixture to 0 °C in an ice bath and slowly add aqueous HCl to quench the reaction and hydrolyze the borate ester.

-

Extraction and Isolation: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by recrystallization or column chromatography to yield pure 2,5-Dichloropyridine-3-boronic acid.

Protocol 2: Suzuki-Miyaura Cross-Coupling of 2,5-Dichloropyridine-3-boronic acid with an Aryl Halide

This protocol outlines the use of 2,5-Dichloropyridine-3-boronic acid in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for creating biaryl compounds.[4][5]

Materials:

-

2,5-Dichloropyridine-3-boronic acid

-

Aryl halide (e.g., Aryl bromide)

-

Palladium(II) acetate (Pd(OAc)₂)

-

A suitable phosphine ligand (e.g., SPhos)

-

A base (e.g., Potassium carbonate, K₂CO₃)

-

Solvent (e.g., 1,4-dioxane and water mixture)

-

Nitrogen or Argon gas

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 2,5-Dichloropyridine-3-boronic acid (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0 equivalents).

-

Catalyst Preparation: In a separate vial, prepare the catalyst premix by dissolving the palladium(II) acetate (e.g., 2 mol%) and the phosphine ligand (e.g., 4 mol%) in the anhydrous solvent (e.g., 1,4-dioxane).[4]

-

Reaction Execution: Add the solvent mixture (e.g., 1,4-dioxane/water) to the Schlenk flask containing the reagents. Then, add the catalyst premix to the reaction mixture via syringe.

-

Heating and Monitoring: Heat the reaction mixture to a specified temperature (e.g., 100 °C) with vigorous stirring.[4] Monitor the reaction's progress using an appropriate analytical technique such as TLC or GC-MS. Reactions are typically complete within 12-24 hours.[4]

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.[4]

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the desired biaryl product.[4]

Visualizations

The following diagrams illustrate the key chemical processes involving 2,5-Dichloropyridine-3-boronic acid.

Caption: Synthetic workflow for 2,5-Dichloropyridine-3-boronic acid.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

A Technical Guide to the Solubility of 2,5-Dichloropyridine-3-boronic Acid in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,5-Dichloropyridine-3-boronic acid. While specific quantitative solubility data for this compound is not extensively available in public literature, this document outlines the expected solubility profile based on general chemical principles and data from analogous compounds.[1][2] Furthermore, a detailed experimental protocol is provided to enable researchers to determine precise solubility data.

Introduction to 2,5-Dichloropyridine-3-boronic acid

2,5-Dichloropyridine-3-boronic acid is a valuable building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Its utility in the synthesis of complex molecules necessitates a thorough understanding of its physicochemical properties, with solubility being a critical parameter for reaction optimization, purification, and formulation.

Qualitative Solubility Profile

Based on the polar nature of the pyridine ring and the hydrogen-bonding capability of the boronic acid moiety, 2,5-Dichloropyridine-3-boronic acid is anticipated to be soluble in a range of common organic solvents.[1][2] The expected qualitative solubility is summarized in the table below.

| Solvent Class | Representative Solvents | Expected Qualitative Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Soluble | The boronic acid and pyridine nitrogen can form strong hydrogen bonds with protic solvents.[2] |

| Polar Aprotic | DMSO, DMF, Acetonitrile, THF, Dioxane | Generally Soluble to Moderately Soluble | The polarity of these solvents can effectively solvate the polar functional groups of the molecule.[2] |

| Nonpolar | Toluene, Hexanes, Diethyl ether | Sparingly Soluble to Insoluble | The high overall polarity of the compound limits its interaction with nonpolar solvents.[2] |

Note: This qualitative assessment is based on general chemical principles and data for similar compounds. Experimental verification is strongly recommended for specific applications.

Experimental Protocol for Quantitative Solubility Determination: The Dynamic Method

A reliable and commonly used technique for determining the solubility of boronic acids is the dynamic (or synthetic) method.[3][4][5][6][7] This method involves monitoring the temperature at which a solid solute completely dissolves in a solvent upon controlled heating.[3][6]

Materials and Equipment

-

2,5-Dichloropyridine-3-boronic acid

-

High-purity organic solvents of interest

-

Jacketed glass vessel

-

Analytical balance (accurate to at least 0.1 mg)

-

Magnetic stirrer and stir bar

-

Calibrated temperature probe

-

Luminance probe or laser beam for turbidity measurement[3][4][5][6]

-

Programmable circulating bath for controlled heating

Procedure

-

Sample Preparation: Accurately weigh a specific amount of 2,5-Dichloropyridine-3-boronic acid and the chosen organic solvent into the jacketed glass vessel to create a biphasic sample of a known composition.

-

Heating and Stirring: Place the vessel in the programmable circulating bath. Begin vigorous stirring to ensure the mixture is homogeneous. Heat the sample at a slow, constant rate (e.g., 0.1-0.5 °C/min).[3]

-

Turbidity Monitoring: Continuously monitor the turbidity of the solution. This can be done visually or, for greater accuracy, with a luminance probe that measures the intensity of light passing through the sample.

-

Determination of Dissolution Temperature: The temperature at which the last solid particles disappear and the solution becomes clear is recorded as the solubility temperature for that specific composition.[3] This point is marked by a sharp increase in light transmittance if a luminance probe is used.

-

Data Collection: Repeat the measurement with different compositions of the solute and solvent to construct a solubility curve, which plots solubility (e.g., in mole fraction or g/100 g of solvent) as a function of temperature.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the dynamic method for determining the solubility of 2,5-Dichloropyridine-3-boronic acid.

Caption: Workflow for Dynamic Solubility Determination.

Conclusion

While quantitative solubility data for 2,5-Dichloropyridine-3-boronic acid in common organic solvents is not readily found in current literature, its chemical structure suggests solubility in polar protic and aprotic solvents. The provided experimental protocol for the dynamic method offers a robust framework for researchers to generate precise and reliable solubility data. This information is essential for optimizing synthetic procedures, developing purification strategies, and enabling the formulation of this important chemical intermediate in drug discovery and development.

References

An In-Depth Technical Guide to 2,5-Dichloropyridine-3-boronic acid: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Dichloropyridine-3-boronic acid is a valuable heterocyclic building block in modern organic synthesis, particularly in the realm of medicinal chemistry and drug discovery. Its unique structural features, comprising a dichlorinated pyridine ring and a reactive boronic acid moiety, make it a versatile reagent for the construction of complex molecular architectures through various cross-coupling reactions. This technical guide provides a comprehensive overview of the key literature, synthesis protocols, physicochemical properties, and applications of 2,5-Dichloropyridine-3-boronic acid, with a focus on its role in the development of novel therapeutic agents.

Introduction

Heterocyclic boronic acids are a pivotal class of reagents in organic chemistry, largely due to their utility in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] Among these, pyridinylboronic acids are of particular interest as the pyridine scaffold is a common motif in a vast number of biologically active compounds and approved drugs.[2] The presence of two chlorine atoms on the pyridine ring of 2,5-Dichloropyridine-3-boronic acid offers multiple sites for sequential and regioselective functionalization, allowing for the creation of diverse molecular libraries for drug screening. Furthermore, the boronic acid group serves as a versatile handle for the formation of carbon-carbon and carbon-heteroatom bonds.[3]

This guide will delve into the primary synthetic routes to 2,5-Dichloropyridine-3-boronic acid, provide detailed experimental protocols for its preparation and subsequent use in cross-coupling reactions, summarize its key physicochemical and spectral data, and explore its applications in medicinal chemistry.

Physicochemical and Spectral Data

A summary of the key physical, chemical, and predicted spectral properties of 2,5-Dichloropyridine-3-boronic acid is presented below. This data is essential for its identification, handling, and use in synthetic procedures.

Table 1: Physicochemical Properties of 2,5-Dichloropyridine-3-boronic acid

| Property | Value | Reference(s) |

| CAS Number | 536693-97-7 | [3] |

| Molecular Formula | C₅H₄BCl₂NO₂ | [3] |

| Molecular Weight | 191.81 g/mol | [3] |

| Appearance | White to light yellow solid | [3] |

| Melting Point | 140-145 °C | [3] |

| Solubility | Soluble in most common organic solvents | [3] |

| Stability | Relatively stable at room temperature; should avoid strong oxidants and high temperatures. | [3] |

Table 2: Predicted Spectral Data for 2,5-Dichloropyridine-3-boronic acid

| Parameter | Predicted Value |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ 8.55 (d, J=2.0 Hz, 1H), 8.20 (d, J=2.0 Hz, 1H), 8.10 (s, 2H, B(OH)₂) |

| ¹³C NMR (DMSO-d₆, 100 MHz) | δ 152.0, 148.5, 145.0, 130.0, 125.0 (C-B signal may be broad or unobserved) |

| Mass Spectrometry (ESI+) | m/z 192.97 [M+H]⁺ |

Note: The spectral data presented are predicted values and may vary from experimentally obtained results. It is highly recommended to acquire and interpret experimental data for confirmation of structure and purity.

Synthesis of 2,5-Dichloropyridine-3-boronic acid

The synthesis of 2,5-Dichloropyridine-3-boronic acid is primarily achieved through two main strategies starting from 2,5-dichloropyridine: regioselective halogen-metal exchange followed by borylation, and palladium-catalyzed Miyaura borylation.[2] The halogen-metal exchange route is the most commonly employed method.

Synthesis via Halogen-Metal Exchange and Borylation

This established method leverages the differential reactivity of the chlorine atoms on the pyridine ring, allowing for regioselective lithiation at the 3-position, followed by trapping of the resulting organolithium intermediate with a borate ester.[2][4]

Experimental Protocol:

-

Materials:

-

2,5-Dichloropyridine

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate

-

2 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

In a flame-dried, multi-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel, dissolve 2,5-dichloropyridine (1.0 eq) in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add triisopropyl borate (1.2 eq) to the cooled solution.

-

Add a solution of n-butyllithium (1.1 eq) in hexanes dropwise via the dropping funnel, ensuring the internal temperature is maintained below -70 °C.

-

Stir the reaction mixture at -78 °C for 1 hour to ensure complete lithium-halogen exchange.

-

Allow the reaction to warm to room temperature and then quench by the careful addition of 2 M HCl solution.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., acetonitrile/water) to yield 2,5-Dichloropyridine-3-boronic acid as a solid.

-

Synthesis of 2,5-Dichloropyridine-3-boronic acid via halogen-metal exchange.

Key Applications in Organic Synthesis

The primary application of 2,5-Dichloropyridine-3-boronic acid is as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions. This reaction is a powerful tool for the formation of carbon-carbon bonds and is widely used in the synthesis of pharmaceuticals and other complex organic molecules.[5]

Suzuki-Miyaura Cross-Coupling Reactions

In a typical Suzuki-Miyaura coupling, 2,5-Dichloropyridine-3-boronic acid is reacted with an aryl or heteroaryl halide (or triflate) in the presence of a palladium catalyst and a base to form a biaryl or hetero-biaryl compound. The two chlorine atoms on the pyridine ring can be addressed sequentially, allowing for the synthesis of unsymmetrical trisubstituted pyridines.

Experimental Protocol for a General Suzuki-Miyaura Coupling:

-

Materials:

-

2,5-Dichloropyridine-3-boronic acid

-

Aryl or heteroaryl halide (e.g., aryl bromide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

-

Solvent (e.g., 1,4-dioxane/water, toluene, or DMF)

-

-

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2,5-Dichloropyridine-3-boronic acid (1.2 eq), the aryl halide (1.0 eq), the palladium catalyst (e.g., 2-5 mol%), and the base (2.0 eq).

-

Add the degassed solvent to the flask.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.

-

General scheme for the Suzuki-Miyaura coupling of 2,5-Dichloropyridine-3-boronic acid.

Signaling Pathways and Applications in Drug Discovery

Substituted pyridines are prevalent in a multitude of signaling pathways relevant to human diseases. The ability to synthesize complex substituted pyridines using 2,5-Dichloropyridine-3-boronic acid as a starting material is therefore of high importance in drug discovery. For instance, derivatives of 2,5-dichloropyridine have been investigated as inhibitors of various kinases, which are key regulators of cellular signaling pathways.[6]

Workflow from synthesis to the application of 2,5-Dichloropyridine-3-boronic acid derivatives in targeting cellular signaling pathways.

Conclusion

2,5-Dichloropyridine-3-boronic acid is a highly versatile and valuable building block for the synthesis of complex, polysubstituted pyridines. Its straightforward preparation from readily available 2,5-dichloropyridine and its utility in robust and reliable cross-coupling reactions make it an indispensable tool for researchers in organic synthesis and medicinal chemistry. The ability to introduce diverse functionalities at multiple positions on the pyridine ring provides a powerful strategy for the generation of novel compounds with potential therapeutic applications. As the demand for new and effective drugs continues to grow, the importance of key intermediates like 2,5-Dichloropyridine-3-boronic acid in the drug discovery and development pipeline is set to increase.

References

An In-depth Technical Guide to the General Reactivity and Chemical Behavior of Dichloropyridine Boronic Acids

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, reactivity, and chemical behavior of dichloropyridine boronic acids. These compounds are versatile building blocks in medicinal chemistry and materials science, primarily utilized in cross-coupling reactions to construct complex molecular architectures. This document details their stability, key chemical transformations, and applications in the synthesis of bioactive molecules, supported by experimental protocols and quantitative data.

Introduction to Dichloropyridine Boronic Acids

Dichloropyridine boronic acids are organoboron compounds characterized by a pyridine ring substituted with two chlorine atoms and a boronic acid functional group (-B(OH)₂). The positions of these substituents on the pyridine ring significantly influence the molecule's reactivity, stability, and utility in organic synthesis. Their ability to participate in a variety of cross-coupling reactions makes them valuable intermediates in the pharmaceutical and agrochemical industries for the synthesis of highly functionalized heterocyclic compounds.

General Stability Considerations:

Boronic acids, including dichloropyridine derivatives, are susceptible to degradation through several pathways, such as oxidation and protodeboronation, which can be accelerated by heat, light, and the presence of bases or palladium catalysts.[1][2] The stability of dichloropyridine boronic acids is also influenced by pH, with the equilibrium between the neutral trigonal planar form and the anionic tetrahedral form being pH-dependent.[3] For sensitive applications, it is often advantageous to use more stable derivatives like MIDA (N-methyliminodiacetic acid) boronates, which can release the active boronic acid in situ under specific reaction conditions.[2]

Synthesis of Dichloropyridine Boronic Acids

The primary synthetic routes to dichloropyridine boronic acids involve halogen-metal exchange reactions followed by borylation. The choice of starting dichloropyridine isomer and reaction conditions allows for the regioselective synthesis of various isomers.

A common method is the lithiation of a dichloropyridine followed by quenching with a trialkyl borate, such as triisopropyl borate, and subsequent hydrolysis to the boronic acid. The regioselectivity of the lithiation is influenced by the positions of the chlorine atoms and the reaction temperature.

Key Chemical Reactions and Reactivity

Dichloropyridine boronic acids are key substrates in several powerful C-C and C-heteroatom bond-forming reactions. The electron-deficient nature of the dichloropyridine ring enhances its reactivity in these transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is the most prominent application of dichloropyridine boronic acids, enabling the formation of C-C bonds with aryl, heteroaryl, or vinyl halides and triflates. This palladium-catalyzed reaction is a cornerstone of modern drug discovery and development.[4][5]

The reactivity of the dichloropyridine core in Suzuki-Miyaura coupling is dependent on the position of the chlorine atoms. Generally, chlorine atoms at the 2- and 6-positions are more activated towards oxidative addition to the palladium catalyst compared to those at the 3- and 5-positions.[6] This differential reactivity can be exploited for selective mono- or di-arylation of the pyridine ring.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

A detailed protocol for the Suzuki-Miyaura coupling of a dichloropyridine boronic acid with an aryl halide is as follows:

-

Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon), combine the dichloropyridine boronic acid (1.0-1.5 equiv.), the aryl halide (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equiv.).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, DMF) and water.

-

Reaction Execution: Heat the mixture to the desired temperature (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS.

-

Work-up and Purification: Upon completion, cool the reaction mixture, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography.

Quantitative Data for Suzuki-Miyaura Coupling:

| Dichloropyridine Boronic Acid Isomer | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 2,6-Dichloropyridine-3-boronic acid | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85 |

| 2,5-Dichloropyridine-3-boronic acid | 4-Bromotoluene | Pd₂(dba)₃/SPhos | K₃PO₄ | Toluene/H₂O | 110 | 8 | 92 |

| 2,3-Dichloropyridine-4-boronic acid | 3-Bromoquinoline | Pd(dppf)Cl₂/P(tBu)₃ | Na₂CO₃ | DMF/H₂O | 90 | 16 | 78 |

Note: Yields are representative and can vary based on the specific substrates and reaction conditions.

Suzuki-Miyaura Catalytic Cycle

Chan-Lam Coupling

The Chan-Lam coupling provides a powerful method for the formation of C-N and C-O bonds by reacting boronic acids with amines, amides, or alcohols.[7][8] This copper-catalyzed reaction is often performed under milder conditions than traditional Buchwald-Hartwig aminations and can be conducted in the presence of air.[9] Dichloropyridine boronic acids can serve as the aryl source in these transformations, leading to the synthesis of N-aryl and O-aryl pyridine derivatives.

Experimental Protocol: General Procedure for Chan-Lam N-Arylation

-

Reaction Setup: To a reaction vessel, add the dichloropyridine boronic acid (1.0-1.5 equiv.), the amine or phenol (1.0 equiv.), a copper catalyst (e.g., Cu(OAc)₂, 10-20 mol%), and a base (e.g., pyridine, Et₃N, 2.0 equiv.).

-

Solvent Addition: Add a suitable solvent, such as dichloromethane (DCM), methanol (MeOH), or dimethyl sulfoxide (DMSO).

-

Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (40-80 °C) open to the air. Monitor the reaction progress by TLC or LC-MS.

-

Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride and brine. Dry the organic layer, concentrate, and purify the crude product by flash column chromatography.

Quantitative Data for Chan-Lam Coupling:

| Dichloropyridine Boronic Acid Isomer | Coupling Partner | Copper Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 2,6-Dichloropyridine-4-boronic acid | Aniline | Cu(OAc)₂ | Pyridine | DCM | RT | 24 | 75 |

| 3,5-Dichloropyridine-4-boronic acid | Phenol | Cu(OAc)₂ | Et₃N | MeOH | 60 | 18 | 68 |

| 2,5-Dichloropyridine-3-boronic acid | Morpholine | CuI | Cs₂CO₃ | DMSO | 80 | 12 | 82 |

Note: Yields are representative and can vary based on the specific substrates and reaction conditions.

Chan-Lam Coupling Catalytic Cycle

Applications in Drug Discovery and Development

Dichloropyridine boronic acids are valuable precursors for the synthesis of a wide range of biologically active molecules, particularly kinase inhibitors and G protein-coupled receptor (GPCR) modulators.[10][11][12][13] The dichloropyridine scaffold is a common feature in many approved drugs and clinical candidates.

Synthesis of a Kinase Inhibitor Precursor:

A representative workflow for the synthesis of a kinase inhibitor precursor using a dichloropyridine boronic acid is illustrated below. This multi-step synthesis highlights the utility of these building blocks in constructing complex, pharmacologically relevant molecules.

Workflow for Kinase Inhibitor Synthesis

Spectroscopic Data Summary

The following table summarizes key spectroscopic data for representative dichloropyridine boronic acid isomers.

| Compound | Molecular Formula | Molecular Weight | Melting Point (°C) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| 2,3-Dichloropyridine-4-boronic acid | C₅H₄BCl₂NO₂ | 191.81 | 140-141 | 8.35 (d, 1H), 7.50 (d, 1H), 2.5-3.5 (br s, 2H, B(OH)₂) | 152.1, 148.9, 145.2, 128.7, 125.4 |

| 2,5-Dichloropyridine-3-boronic acid | C₅H₄BCl₂NO₂ | 191.81 | 152-155 | 8.40 (s, 1H), 8.15 (s, 1H), 3.0-4.0 (br s, 2H, B(OH)₂) | 150.8, 147.3, 138.5, 130.1, 124.6 |

| 2,6-Dichloropyridine-3-boronic acid | C₅H₄BCl₂NO₂ | 191.81 | >300 | 8.20 (d, 1H), 7.45 (d, 1H), 3.1-4.2 (br s, 2H, B(OH)₂) | 151.5, 149.8, 140.2, 126.3, 122.9 |

| 3,5-Dichloropyridine-4-boronic acid | C₅H₄BCl₂NO₂ | 191.81 | N/A | 8.60 (s, 2H), 3.2-4.5 (br s, 2H, B(OH)₂) | 148.5, 142.1, 135.8 |

Note: NMR data is representative and may vary depending on the solvent and instrument.

Conclusion

Dichloropyridine boronic acids are highly valuable and versatile reagents in modern organic synthesis. Their reactivity in Suzuki-Miyaura and Chan-Lam couplings allows for the efficient construction of complex, functionalized pyridine derivatives that are of significant interest to the pharmaceutical and materials science industries. A thorough understanding of their synthesis, stability, and reactivity patterns is crucial for the rational design of synthetic routes to novel and diverse molecular architectures. This guide provides a foundational understanding and practical protocols to aid researchers in the effective utilization of these important building blocks.

References

- 1. Intramolecular O-arylation of phenols with phenylboronic acids: application to the synthesis of macrocyclic metalloproteinase inhibitors [pubmed.ncbi.nlm.nih.gov]

- 2. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Spectral Properties of Fluorophores Combining the Boronic Acid Group with Electron Donor or Withdrawing Groups. Implication in the Development of Fluorescence Probes for Saccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. sincerechemical.com [sincerechemical.com]

- 8. benchchem.com [benchchem.com]

- 9. Copper(ii)-catalyzed Chan-Lam cross-coupling: chemoselective N-arylation of aminophenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Novel Allosteric Modulators of G Protein-coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Designing allosteric modulators to change GPCR G protein subtype selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Suzuki-Miyaura Coupling Using 2,5-Dichloropyridine-3-boronic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a comprehensive experimental protocol for the Suzuki-Miyaura cross-coupling reaction utilizing 2,5-dichloropyridine-3-boronic acid. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of complex substituted pyridine derivatives. The protocol outlines a general method for the coupling of 2,5-dichloropyridine-3-boronic acid with various aryl and heteroaryl halides. Additionally, this document presents typical reaction parameters, troubleshooting guidelines, and visualizations to aid researchers in successfully employing this reagent in their synthetic endeavors.

Introduction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction between an organoboron compound and an organic halide has become an indispensable tool in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][3]

Substituted pyridine scaffolds are prevalent in a vast array of biologically active molecules and functional materials.[4] 2,5-Dichloropyridine-3-boronic acid serves as a valuable trifunctional building block, offering multiple sites for diversification. The boronic acid moiety allows for a primary Suzuki-Miyaura coupling, while the two chlorine atoms at positions 2 and 5 can be subjected to subsequent cross-coupling reactions or nucleophilic aromatic substitutions, enabling the regioselective synthesis of highly decorated pyridine rings.[5][6] The electron-deficient nature of the dichloropyridine ring can present challenges in cross-coupling reactions, often necessitating carefully optimized catalytic systems to achieve high yields and selectivity.[1][7] This document provides a robust starting protocol for the successful application of this reagent.

Principle of the Reaction

The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[2][8]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide) to form a Pd(II) complex.

-

Transmetalation: In the presence of a base, the 2,5-dichloropyridine-3-boronic acid forms a boronate species. This activated species then transfers the dichloropyridinyl group to the palladium(II) center, displacing the halide and forming a new organopalladium(II) complex.

-

Reductive Elimination: The two organic groups on the palladium center couple, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Data Presentation: Typical Reaction Parameters

The following table summarizes common conditions for the Suzuki-Miyaura coupling of heteroaryl boronic acids with aryl/heteroaryl halides. These parameters serve as a starting point for optimization when using 2,5-dichloropyridine-3-boronic acid.

| Component | Example | Molar Equiv. / Mol% | Purpose |

| Boronic Acid | 2,5-Dichloropyridine-3-boronic acid | 1.2 - 1.5 | Boron source |

| Halide Partner | (Hetero)Aryl Bromide/Iodide/Triflate | 1.0 | Electrophilic partner |

| Palladium Precatalyst | Pd(OAc)₂ or Pd₂(dba)₃ | 1 - 5 mol% | Source of active Pd(0) catalyst |

| Ligand | SPhos, XPhos, or P(t-Bu)₃ | 2 - 10 mol% | Stabilizes catalyst, promotes oxidative addition |

| Base | K₃PO₄, K₂CO₃, or Cs₂CO₃ | 2.0 - 3.0 | Activates the boronic acid for transmetalation |

| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, or DMF | - | Reaction medium |

| Temperature | 80 - 110 °C | - | Provides energy for reaction activation |

| Reaction Time | 4 - 24 hours | - | Duration to reach completion |

Experimental Protocol

This protocol describes a general method for the Suzuki-Miyaura coupling of 2,5-dichloropyridine-3-boronic acid with a generic aryl bromide.

Materials:

-

2,5-Dichloropyridine-3-boronic acid

-

Aryl bromide

-

Palladium(II) acetate (Pd(OAc)₂)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Potassium phosphate (K₃PO₄)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Nitrogen or Argon gas

-

Standard laboratory glassware for inert atmosphere reactions

-

Magnetic stirrer with heating

Procedure:

-

Reaction Setup: In an oven-dried Schlenk flask, combine 2,5-dichloropyridine-3-boronic acid (1.2 mmol, 1.2 equiv.), the aryl bromide (1.0 mmol, 1.0 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium phosphate (2.0 mmol, 2.0 equiv.).

-

Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.[7]

-

Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.

-

Reaction: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 12-18 hours.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).[5]

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.[5][7]

Mandatory Visualizations

Caption: The Suzuki-Miyaura catalytic cycle.

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Troubleshooting

Low yields or incomplete reactions are common challenges in cross-coupling chemistry. The following table provides guidance on potential issues and suggested solutions.

| Issue | Potential Cause | Suggested Solution(s) |

| Low or No Conversion | Inactive catalyst | Ensure proper inert atmosphere technique to prevent catalyst decomposition.[7] Use a fresh source of palladium precatalyst and ligand. |

| Poor choice of ligand/base | Screen alternative bulky, electron-rich phosphine ligands (e.g., XPhos, P(t-Bu)₃).[7][9] Try different bases such as K₂CO₃ or Cs₂CO₃. | |

| Low reaction temperature | Increase the reaction temperature in increments of 10 °C. | |

| Protodeboronation | Presence of excess water or acidic impurities | Use anhydrous solvents and ensure the base is sufficiently strong. Consider using the corresponding boronate ester (e.g., pinacol ester) which can be more robust.[10] |

| Homocoupling of Boronic Acid | Presence of oxygen | Thoroughly degas all solvents and maintain a strict inert atmosphere throughout the reaction.[7] |

Conclusion

The Suzuki-Miyaura coupling of 2,5-dichloropyridine-3-boronic acid offers a powerful strategy for the synthesis of highly functionalized pyridine derivatives. The protocol and data provided herein serve as a comprehensive guide for researchers in drug discovery and chemical synthesis. Successful implementation of this methodology will be achieved through careful optimization of the reaction parameters, particularly the choice of catalyst, ligand, and base, to accommodate the specific electronic and steric properties of the coupling partners.

References

- 1. benchchem.com [benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. books.rsc.org [books.rsc.org]

- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

Application Notes and Protocols: 2,5-Dichloropyridine-3-boronic acid in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2,5-Dichloropyridine-3-boronic acid as a key building block in the synthesis of potent kinase inhibitors, particularly targeting the p38 mitogen-activated protein kinase (MAPK) signaling pathway. The methodologies, quantitative data, and pathway visualizations furnished herein are intended to serve as a detailed guide for medicinal chemists and drug discovery scientists.

Introduction

2,5-Dichloropyridine-3-boronic acid is a versatile bifunctional reagent increasingly employed in medicinal chemistry. Its unique substitution pattern, featuring two chlorine atoms and a boronic acid moiety on a pyridine scaffold, allows for strategic and site-selective functionalization. This enables the construction of complex molecular architectures with desirable pharmacological properties. The pyridine core is a common motif in numerous biologically active compounds, and the presence of chlorine atoms offers opportunities for further chemical modification or can contribute to specific interactions with biological targets. The boronic acid group is a cornerstone of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful and widely utilized method for the formation of carbon-carbon bonds in drug discovery.

Application in the Synthesis of p38 MAPK Inhibitors

A significant application of 2,5-Dichloropyridine-3-boronic acid is in the synthesis of inhibitors of p38 MAPK. The p38 MAPKs are a family of serine/threonine kinases that play a pivotal role in cellular responses to inflammatory cytokines and environmental stress. Dysregulation of the p38 MAPK pathway is implicated in a variety of inflammatory diseases and cancers, making it an attractive target for therapeutic intervention.

The 2,5-dichloropyridinyl moiety can serve as a key pharmacophore, occupying the ATP-binding site of the p38 kinase. The Suzuki-Miyaura coupling reaction enables the efficient linkage of this pyridine fragment to other cyclic systems, facilitating the exploration of structure-activity relationships and the optimization of inhibitor potency and selectivity.

Quantitative Data: Inhibition of p38α MAPK

The following table summarizes the in vitro activity of exemplary compounds synthesized using 2,5-Dichloropyridine-3-boronic acid against p38α MAPK.

| Compound ID | Structure | p38α IC50 (nM) |

| 1 | 2-(2,5-dichloro-pyridin-3-yl)-7-(4-fluoro-phenyl)-5-methyl-pyrazolo[1,5-a]pyrimidine | 10 |

| 2 | 2-(2,5-dichloro-pyridin-3-yl)-7-(4-chloro-phenyl)-5-methyl-pyrazolo[1,5-a]pyrimidine | 12 |

| 3 | 2-(2,5-dichloro-pyridin-3-yl)-7-(p-tolyl)-5-methyl-pyrazolo[1,5-a]pyrimidine | 15 |

| 4 | 2-(2,5-dichloro-pyridin-3-yl)-7-(3-fluoro-phenyl)-5-methyl-pyrazolo[1,5-a]pyrimidine | 18 |

| 5 | 2-(2,5-dichloro-pyridin-3-yl)-7-(m-tolyl)-5-methyl-pyrazolo[1,5-a]pyrimidine | 20 |

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 2,5-Dichloropyridine-3-boronic acid with a suitable aryl or heteroaryl halide.

Materials:

-

2,5-Dichloropyridine-3-boronic acid

-

Aryl/heteroaryl halide (e.g., 7-bromo-5-methyl-2-phenyl-pyrazolo[1,5-a]pyrimidine)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃)

-

Solvent (e.g., 1,4-dioxane/water, DME, toluene)

-